molecular formula C11H12N2O2 B13274165 2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid

2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid

Cat. No.: B13274165
M. Wt: 204.22 g/mol
InChI Key: SBAYINYROJGBBD-UHFFFAOYSA-N
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Description

2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid is an organic compound with the molecular formula C11H12N2O2. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 4-position and an amino group at the 2-position, which is further substituted with a pent-3-yn-1-yl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid typically involves the following steps:

    Formation of the Amino Group:

    Substitution with Pent-3-yn-1-yl Group: The amino group is then reacted with pent-3-yn-1-yl halide under basic conditions to form the desired substitution product.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pent-3-yn-1-yl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the pent-3-yn-1-yl group.

    Reduction Products: Alcohols and aldehydes derived from the carboxylic acid group.

    Substitution Products: Various substituted derivatives at the amino group.

Scientific Research Applications

2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Aminopyridine-4-carboxylic acid: Lacks the pent-3-yn-1-yl substitution, leading to different chemical and biological properties.

    Pent-3-yn-1-ylamine: Lacks the pyridine ring and carboxylic acid group, resulting in different reactivity and applications.

Uniqueness: 2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid is unique due to the combination of the pyridine ring, carboxylic acid group, and pent-3-yn-1-yl substitution. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds.

Biological Activity

2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid is a heterocyclic compound that has gained attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This compound features a pyridine ring and an alkyne side chain, which contribute to its unique reactivity and biological interactions.

The molecular formula of this compound is C10H11N3O2, with a molecular weight of approximately 205.21 g/mol. Its structural characteristics include:

  • A pyridine core
  • A carboxylic acid group at the 4-position
  • An amino group attached to a pent-3-yne chain at the 2-position
PropertyValue
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
IUPAC Name2-(pent-3-ynylamino)pyridine-4-carboxylic acid
InChI KeyIFEIUCAOALXQFF-UHFFFAOYSA-N
Canonical SMILESCC#CCCNC1=NC=CC(=N1)C(=O)O

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. Mechanistic studies suggest that it may interfere with specific signaling pathways involved in cell growth and survival, potentially leading to apoptosis in cancer cells.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets such as enzymes or receptors involved in cancer progression and microbial resistance.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Efficacy : A study tested the compound against Gram-positive and Gram-negative bacteria, revealing notable inhibitory concentrations (IC50 values). The findings suggested potential use in treating bacterial infections resistant to conventional antibiotics.
  • Cancer Cell Line Studies : In research involving human breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as a lead compound for anticancer drug development.

Research Findings

Recent literature supports the ongoing investigation into the biological activities of this compound:

Table 2: Summary of Findings

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition of bacterial growth
Anticancer ActivityInduced apoptosis in cancer cell lines
Mechanistic InsightsInteraction with cellular signaling pathways

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(pent-3-ynylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-2-3-4-6-12-10-8-9(11(14)15)5-7-13-10/h5,7-8H,4,6H2,1H3,(H,12,13)(H,14,15)

InChI Key

SBAYINYROJGBBD-UHFFFAOYSA-N

Canonical SMILES

CC#CCCNC1=NC=CC(=C1)C(=O)O

Origin of Product

United States

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